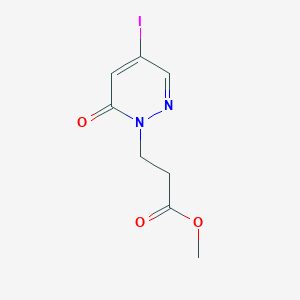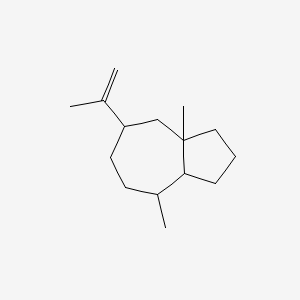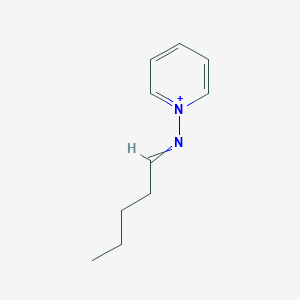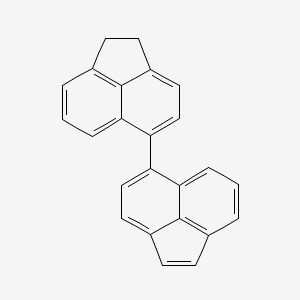![molecular formula C14H28SSi B14207559 Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane CAS No. 833460-56-3](/img/structure/B14207559.png)
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a deca-1,7-diene derivative with a trimethylsilyl reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and delivery systems.
Industry: In industrial applications, it is used in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane exerts its effects involves interactions with molecular targets and pathways. The compound’s silicon atom can form stable bonds with various organic groups, allowing it to participate in a range of chemical reactions. Its methylsulfanyl group can undergo oxidation or substitution, leading to the formation of different products with distinct properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler analog with a similar silicon-based structure.
Trimethyl(1,7-octadiyn-1-yl)silane: Another organosilicon compound with a different carbon chain structure.
Uniqueness
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane stands out due to its unique combination of a silicon atom, a methylsulfanyl group, and a deca-1,7-diene backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
833460-56-3 |
|---|---|
Formule moléculaire |
C14H28SSi |
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
trimethyl(1-methylsulfanyldeca-1,7-dienyl)silane |
InChI |
InChI=1S/C14H28SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h7-8,13H,6,9-12H2,1-5H3 |
Clé InChI |
OXFAVMQTLNXMTA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCC=C([Si](C)(C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)




![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)


